![molecular formula C5H4N4O3 B131465 Uric acid CAS No. 69-93-2](/img/structure/B131465.png)
Uric acid
Overview
Description
Uric acid is a heterocyclic compound of carbon, nitrogen, oxygen, and hydrogen with the formula C5H4N4O3 . It is the ultimate catabolite of purine metabolism in humans and higher primates . It forms ions and salts known as urates and acid urates, such as ammonium acid urate . Uric acid is a product of the metabolic breakdown of purine nucleotides, and it is a normal component of urine .
Synthesis Analysis
Uric acid is synthesized mainly in the liver, intestines, and the vascular endothelium as the end product of an exogenous pool of purines, and endogenously from damaged, dying, and dead cells, whereby nucleic acids, adenine, and guanine, are degraded into uric acid .
Molecular Structure Analysis
The molecular formula of uric acid is C5H4N4O3 . The molecular weight of uric acid is 168.11 g/mol . The structure of uric acid displays lactam–lactim tautomerism .
Chemical Reactions Analysis
The most common methods for determination of uric acid in serum are based on the use of the enzyme uricase. Uric acid is enzymatically oxidized by oxygen to produce hydrogen peroxide, allantoin, and carbon dioxide .
Physical And Chemical Properties Analysis
Uric acid appears as a white solid or powder . It is odorless in nature . The melting point of Uric acid is greater than 300°C . It is highly soluble in water .
Scientific Research Applications
Antioxidant Properties of Uric Acid
Uric acid, despite its reputation as a waste product, serves as an endogenous antioxidant. Here’s how:
- Radical Scavenging : Uric acid effectively scavenges free radicals, particularly hydroxyl radicals and peroxynitrite, thereby protecting cells from oxidative damage .
- Metal Chelation : It binds to transition metals (such as copper and iron), preventing them from catalyzing oxidative reactions .
- Neuroprotection : Uric acid’s antioxidant role extends to the brain, where it may mitigate neurodegenerative diseases like Parkinson’s and Alzheimer’s .
Gout and Hyperuricemia
Gout, characterized by painful joint inflammation due to monosodium urate (MSU) crystal deposition, is directly linked to elevated uric acid levels. Key points:
- Pathogenesis : High urate production or impaired excretion leads to hyperuricemia, favoring MSU crystal formation .
- Dietary Influence : Purine-rich foods contribute to elevated uric acid levels. Managing diet is crucial in gout prevention .
Cardiovascular Health
Uric acid’s impact on cardiovascular health is complex:
- Hypertension : Some studies suggest a correlation between serum uric acid levels and hypertension, especially in children .
- Endothelial Dysfunction : Elevated uric acid may impair endothelial function, affecting blood vessel health .
Metabolic Syndrome and Insulin Resistance
Uric acid’s role in metabolic health:
- Insulin Sensitivity : High uric acid levels are associated with insulin resistance, potentially contributing to metabolic syndrome .
- Fructose Metabolism : Uric acid production increases with fructose consumption, linking it to metabolic disturbances .
Potential Therapeutic Applications
Researchers are exploring novel therapeutic avenues:
- Uricase-Based Therapy : Developing uricase-based treatments to modulate uric acid levels and manage gout .
- Neuroprotection : Investigating uric acid’s neuroprotective potential for neurodegenerative diseases .
Evolutionary Perspective
Uric acid’s evolutionary context:
- Loss of Uricase Activity : Humans lack uricase, leading to higher urate concentrations. This loss may have conferred survival advantages during environmental stressors and pathogen exposure .
Mechanism of Action
- Role : Normally, a small amount of uric acid is present in the body. However, excessive levels in the blood (hyperuricemia) can lead to conditions like gout and kidney stone formation .
- Early human studies also support its neuroprotective effects, with decreased lipid peroxidation observed in both cortex and subcortex areas. No significant toxicities have been reported .
- The affected pathways include those related to oxidative stress and antioxidant defense mechanisms .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Future Directions
Advances have established the interplay of certain foods on urate transporters and renal handling of urate. More studies, especially prospective ones, are needed to increase our understanding of the roles of foods and urate transporters and other molecular mechanisms on the risk of developing gout and hyperuricemia .
properties
IUPAC Name |
7,9-dihydro-3H-purine-2,6,8-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHOTFFKMJEONL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042508 | |
Record name | Uric acid | |
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Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Uric acid | |
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Record name | Uric acid | |
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Solubility |
0.06 mg/mL | |
Record name | Uric acid | |
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Record name | Uric acid | |
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Mechanism of Action |
The exact mechanism of action for uric acid's antioxidant effects have not yet been elucidated. | |
Record name | Uric acid | |
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Product Name |
Uric Acid | |
CAS RN |
69-93-2 | |
Record name | Uric acid | |
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Record name | Uric Acid | |
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Record name | Uric acid | |
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Record name | uric acid | |
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Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro- | |
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Record name | Uric acid | |
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Record name | Uric acid | |
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Record name | URIC ACID | |
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Record name | Uric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Greater than 300 °C, > 300 °C | |
Record name | Uric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08844 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Uric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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